1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate
Overview
Description
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is known for its unique structure, which includes an azetidine ring substituted with tert-butyl and methyl groups, as well as two carboxylate groups.
Preparation Methods
The synthesis of 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1,2-dicarboxylate with methyl iodide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the methylation of the azetidine ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted azetidines.
Scientific Research Applications
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress pathways, modulation of inflammatory responses, and interaction with cellular signaling pathways .
Comparison with Similar Compounds
1-Tert-butyl 2-methyl 2-methylazetidine-1,2-dicarboxylate can be compared with other similar compounds, such as:
1-tert-butyl 2-methylazetidine-1,2-dicarboxylate: Lacks the additional methyl group, which may affect its reactivity and biological activity.
2-methylazetidine-1,2-dicarboxylate: Lacks both the tert-butyl and additional methyl groups, resulting in different chemical and biological properties.
1-tert-butyl 2-methylazetidine-1-carboxylate: Contains only one carboxylate group, which may influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 2-methylazetidine-1,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-7-6-11(12,4)8(13)15-5/h6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXPBYQSHKGEXHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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